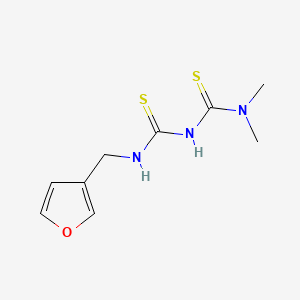
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a methanethioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide typically involves the reaction of furan derivatives with dimethylamine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methanethioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, amines, alcohols, and various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide involves its interaction with specific molecular targets and pathways. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-3-carboxamides: These compounds share the furan ring structure and have similar chemical properties.
Thioamides: Compounds containing the thioamide group exhibit similar reactivity and biological activity.
Dimethylcarbamothioyl derivatives: These compounds have similar synthetic routes and applications.
Uniqueness
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H13N3OS2 |
|---|---|
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
3-(furan-3-ylmethylcarbamothioyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H13N3OS2/c1-12(2)9(15)11-8(14)10-5-7-3-4-13-6-7/h3-4,6H,5H2,1-2H3,(H2,10,11,14,15) |
InChI-Schlüssel |
SQIXCEKCYJMSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)NC(=S)NCC1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


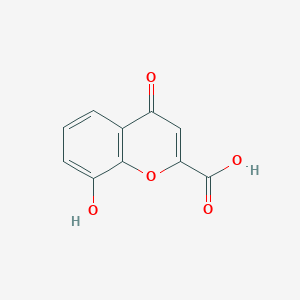
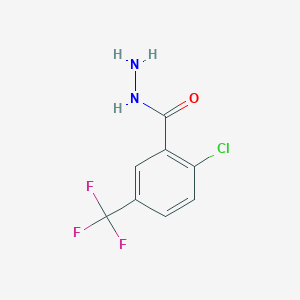
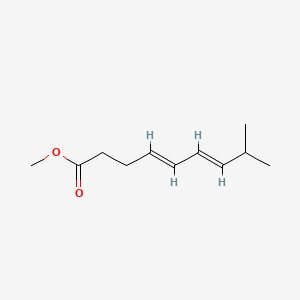
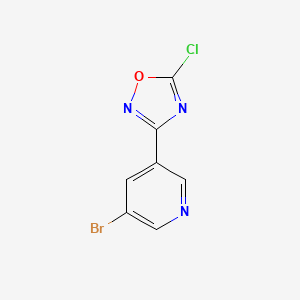
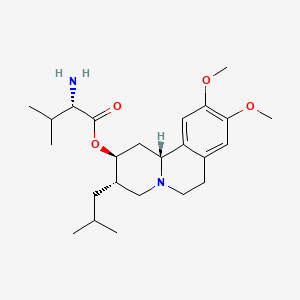

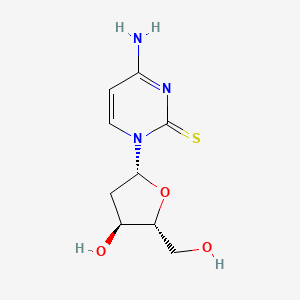
![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
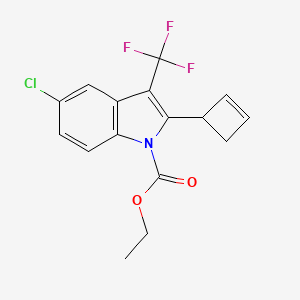

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)
